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Primary . Key PFS Data Key OS Data
Drug Name Trial Phase | Context . .
Target(s) (Median) (Median)
Milciclib CDK2, CDK1, Phase Il, Advanced HCC 5.9 months [3] Not Reached in
CDK4, CDKS5, (post-Sorafenib) [3] Phase Il TC trial
TRKA [1] [2] [1]
Milciclib CDK2, CDK1, Phase Il, Thymic 8.2 months [1] Not Reached in
CDK4, CDKS5, Carcinoma (TC) and Phase Il TC trial
TRKA [1] [2] Thymoma (B3-T) [1] [1]
Palbociclib CDK4/6 [4] Phase Il (PALOMA-2), 24.8 months [4] Information
1st-line HR+/HER2- MBC missing
+ Letrozole [4]
Ribociclib CDKA4/6 [4] Phase IIl (MONALEESA- 25.3 months [4] Information
2), 1st-line HR+/HER2- missing
MBC + Letrozole [4]
Abemaciclib CDKA4/6 [5] Meta-Analysis, 1st-line Ranked highest in Information
HR+/HER2- MBC + Al [5] PFS among missing
CDKA4/6i+Al [5]
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Mechanism of Action and Target Profile

Milciclib has a distinct target profile compared to the approved CDK4/6 inhibitors. The following table
details its multi-kinase inhibitory activity, which contributes to its unique mechanism in disrupting the cell

cycle and DNA replication [1].

Target Kinase Complex IC50 (nM) [2]
cyclin A/ CDK2 45

TRKA 53

cyclin H/ CDK7 150

cyclin D1/ CDK4 160

cyclin E / CDK2 363

cyclin B/ CDK1 398

Detailed Experimental Protocols

For researchers, the methodologies from key studies on Milciclib are outlined below.

e Clinical Trial Design (Phase II in HCC)

o Study Population: Patients with unresectable or metastatic hepatocellular carcinoma (HCC)
who were resistant or intolerant to sorafenib [3].

o Dosing Regimen: Milciclib was administered orally at 100 mg once daily, on a schedule of 4
days on treatment followed by 3 days off, repeated in 4-week cycles [3].

o Treatment Duration: After three cycles (Day 90), treatment was paused for tumor assessment.
Patients demonstrating clinical benefit resumed treatment until Day 180 [3].

o Primary Endpoint: Safety [3].

o Secondary Endpoints: Included Progression-Free Survival (PFS), Objective Response Rate
(ORR), Time to Progression (TTP), and Duration of Response (DOR) [3].

¢ In Vitro Cytotoxicity and Proliferation Assay
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treated with Milciclib for 72 hours [6].
Viability Measurement: Cell viability was

Cell Lines: Human colorectal cancer (CRC) cell lines HCT-116 and RKO [6].
Procedure: Cells were seeded in 96-well plates and incubated overnight. They were then

measured using the Cell Counting Kit-8 (CCK-8)

assay. Absorbance was read at 450 nm using a microplate reader [6].

Data Analysis: The half-maximal inhibitory concentration (IC50) was calculated. Reported 1C50

values were 0.275 pM for HCT-116 and 0.403 pM for RKO cells [6].

Signaling Pathway and Experimental Workflow

The diagram below illustrates how Milciclib disrupts the cell cycle and the key experiments used to evaluate

its efficacy.

Milciclib Mechanism: Cell Cycle Disruption
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Interpretation and Key Insights for Researchers

¢ Clinical Positioning: Milciclib's clinical activity has been demonstrated in advanced, treatment-
resistant settings, such as Sorafenib-refractory HCC and thymic carcinomas [1] [3]. Its development
path is focused on these niches rather than the crowded HR+/HER2- breast cancer space.

¢ Mechanistic Advantage: Its broad-spectrum inhibition of multiple CDKs (including CDK2) and TRKA
may provide a synergistic antitumor effect and could be particularly relevant in cancers where CDK2
activity or TRK signaling is a driver of progression or resistance [1].

o Safety Profile: The toxicity profile of Milciclib is generally considered manageable, with nausea,
asthenia, and neutropenia being the most common severe adverse events. This favorable safety
profile is seen as a potential competitive advantage, especially in the HCC treatment landscape
where existing therapies often have severe toxicities [1] [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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